molecular formula C9H10N2 B2827338 2-Ethylpyrazolo[1,5-a]pyridine CAS No. 475174-65-3

2-Ethylpyrazolo[1,5-a]pyridine

Cat. No. B2827338
CAS RN: 475174-65-3
M. Wt: 146.193
InChI Key: RHAOUMOATIGETL-UHFFFAOYSA-N
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Description

2-Ethylpyrazolo[1,5-a]pyridine is a derivative of pyrazolo[1,5-a]pyridine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry .


Synthesis Analysis

The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates having various substituents at the 2- and 4-positions . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The pyrazolo[1,5-a]pyrimidine ring is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps .


Chemical Reactions Analysis

The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Ethylpyrazolo[1,5-a]pyridine derivatives have been synthesized through various chemical reactions. For instance, 2-Hydroxypyrazolo[1,5-a]pyridine was synthesized and underwent nitrosation, nitration, and bromination at the C-3 position, indicating its reactivity and potential for further derivatization (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
  • Similarly, various pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moieties have been synthesized, demonstrating the versatility of 2-Ethylpyrazolo[1,5-a]pyridine in forming diverse heterocyclic compounds with potential biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).

Optical Properties

  • Some derivatives of 2-Ethylpyrazolo[1,5-a]pyridine, specifically 2- and 2,4-substituted 5-cyanopyrazolo[1,5-a]pyridines, have been found to display blue fluorescence in both dilute solutions and solid states. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Wang, Su, Jia, Wu, Zhang, Ge, Wang, & Wang, 2015).

Anticancer Research

  • Pyrazolo[4,3-c]pyridine derivatives, a class related to 2-Ethylpyrazolo[1,5-a]pyridine, have been investigated for their anticancer activity. For instance, some derivatives showed significant cytotoxic activity against human breast, liver, and colon carcinoma cell lines, demonstrating the potential of 2-Ethylpyrazolo[1,5-a]pyridine derivatives in oncological research (Metwally & Deeb, 2018).

Antioxidant Activity

  • Derivatives of [1,2,4]triazolo[1,5-a]pyridine, structurally similar to 2-Ethylpyrazolo[1,5-a]pyridine, have been synthesized and evaluated for their antioxidant properties. This research opens avenues for the use of these compounds in developing potential antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Future Directions

Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry, but the direct construction of 3-sulfonyl analogues remains unexplored . Future research could focus on exploring this area, as well as further investigating the biological activities and potential applications of 2-Ethylpyrazolo[1,5-a]pyridine .

properties

IUPAC Name

2-ethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAOUMOATIGETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 6.1 g portion of the obtained N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate was dissolved in tetrahydrofuran (600 mL), potassium tert-butoxide (3.55 g) was added at room temperature, and the mixture was vigorously stirred for 30 minutes. After adding ice water to the reaction mixture, extraction was performed with ethyl acetate. The aqueous layer was again extracted with ethyl acetate, the insoluble portion was filtered with a celite filter, and the organic layers were combined and washed with brine. After drying over anhydrous magnesium sulfate and filtration, the solvent was concentrated under reduced pressure, the residue was purified by silica gel column chromatography, and the title compound (0.63 g) was obtained from the n-hexane:ethyl acetate (10:1) fraction as a light yellow oil.
Name
N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate
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0 (± 1) mol
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600 mL
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3.55 g
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[Compound]
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ice water
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Synthesis routes and methods II

Procedure details

2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (4.1 g, 22 mmol) was stirred in water (100 mL) and sulfuric acid (2.5 mL) was added. The mixture was heated at 70° C. for 2 h and cooled to 20° C. The mixture was poured into ethyl acetate and neutralized with saturated sodium bicarbonate. The extracts were separated and the aqueous layer was extracted with ethyl acetate. The combined extracts were dried (sodium sulfate) and evaporated to give the desired compound (2.6 g, 82%). LCMS for C9H11N2 (M+H)+: m/z=147.1. 1H NMR (300 MHz, DMSO-d6): δ 8.52 (m, 1H), 7.57 (m, 1H), 7.11 (m, 1H), 6.75 (m, 1H), 6.38 (s, 1H), 2.73 (m, 2H), 1.22 (m, 3H).
Quantity
4.1 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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2.5 mL
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reactant
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0 (± 1) mol
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Yield
82%

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